molecular formula C24H24N4O B10922359 1-ethyl-6-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-6-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922359
M. Wt: 384.5 g/mol
InChI Key: SKJHWYQMFIIIRC-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(4-ISOPROPYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-(4-ISOPROPYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the ethyl, isopropylphenyl, and phenyl groups through substitution reactions using suitable reagents and catalysts.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-(4-ISOPROPYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-ETHYL-N~4~-(4-ISOPROPYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(4-ISOPROPYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-N~4~-(4-ISOPROPYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: can be compared with other pyrazolo[3,4-b]pyridine derivatives.

    1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the isopropylphenyl group.

    N~4~-(4-ISOPROPYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the ethyl group.

Uniqueness

The presence of the ethyl, isopropylphenyl, and phenyl groups in 1-ETHYL-N~4~-(4-ISOPROPYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE provides it with unique chemical and physical properties, making it distinct from other similar compounds. These properties may include specific binding affinities, reactivity, and potential biological activities.

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

1-ethyl-6-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O/c1-4-28-23-21(15-25-28)20(14-22(27-23)18-8-6-5-7-9-18)24(29)26-19-12-10-17(11-13-19)16(2)3/h5-16H,4H2,1-3H3,(H,26,29)

InChI Key

SKJHWYQMFIIIRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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